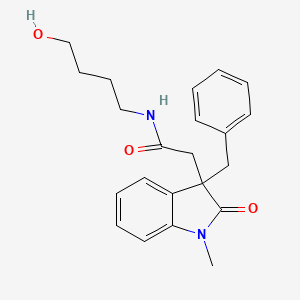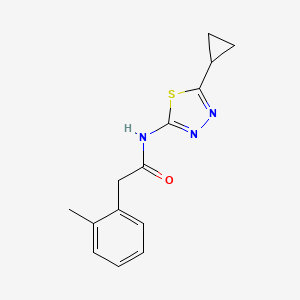![molecular formula C18H17NO3 B5494091 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. Adenosine is an important signaling molecule that plays a role in a wide range of physiological processes, including the regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and cardiovascular system. DPCPX has been widely used as a research tool to investigate the function of the adenosine A1 receptor and its role in various physiological processes.
作用機序
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is a highly selective antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating it. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. When activated by adenosine, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic AMP levels and a variety of downstream effects. By blocking the adenosine A1 receptor, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate prevents these downstream effects from occurring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate depend on the specific system being studied. In general, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is expected to block the effects of adenosine on the adenosine A1 receptor, leading to a decrease in the downstream signaling pathways that are normally activated by adenosine. This can lead to a variety of effects, including changes in blood pressure, heart rate, neurotransmitter release, and synaptic transmission.
実験室実験の利点と制限
One advantage of using 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the effects of adenosine on this receptor without interfering with other signaling pathways. However, one limitation of using 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is that it is not a perfect antagonist, meaning that it may have some residual activity at the receptor even at high concentrations. In addition, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research involving 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate. One area of interest is the role of adenosine and the adenosine A1 receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists, such as 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate, for the treatment of cardiovascular disease and other conditions. Finally, there is ongoing research into the development of more selective and potent adenosine A1 receptor antagonists that can be used to investigate the function of this receptor in even greater detail.
合成法
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrophenyl acetate with 2,3-dihydro-1H-inden-5-amine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with trifluoroacetic acid to yield 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
科学的研究の応用
4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used extensively as a research tool to investigate the function of the adenosine A1 receptor and its role in various physiological processes. For example, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used to study the effects of adenosine on cardiovascular function, including blood pressure regulation and heart rate. 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has also been used to investigate the role of adenosine in the central nervous system, including its effects on sleep, anxiety, and pain perception. In addition, 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has been used to study the effects of adenosine on neurotransmitter release and synaptic transmission.
特性
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-ylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-17-9-6-14(7-10-17)18(21)19-16-8-5-13-3-2-4-15(13)11-16/h5-11H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBQCENQQXEMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-ylcarbamoyl)phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)


![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)


![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)